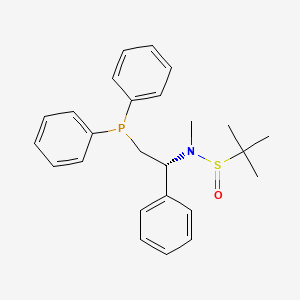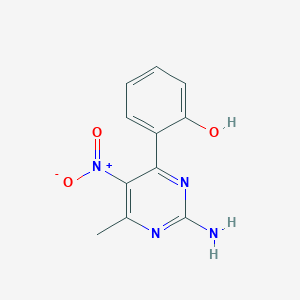
19-(4-Iodobutyl)heptatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-(4-Iodobutyl)heptatriacontane is a chemical compound with the molecular formula C41H83I and a molar mass of 703 g/mol It is characterized by the presence of a long hydrocarbon chain with an iodine atom attached to a butyl group at the 19th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-(4-Iodobutyl)heptatriacontane typically involves the iodination of a precursor compound. One common method is the reaction of heptatriacontane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at a specific temperature and pressure to ensure the selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
19-(4-Iodobutyl)heptatriacontane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products include azidoheptatriacontane or cyanoheptatriacontane.
Reduction: The major product is heptatriacontane.
Oxidation: Products include heptatriacontanol or heptatriacontanone.
Applications De Recherche Scientifique
19-(4-Iodobutyl)heptatriacontane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 19-(4-Iodobutyl)heptatriacontane involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding with electron-rich sites on biomolecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 19-(4-Bromobutyl)heptatriacontane
- 19-(4-Chlorobutyl)heptatriacontane
- 19-(4-Fluorobutyl)heptatriacontane
Uniqueness
19-(4-Iodobutyl)heptatriacontane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions and different reactivity patterns .
Propriétés
Formule moléculaire |
C41H83I |
|---|---|
Poids moléculaire |
703.0 g/mol |
Nom IUPAC |
19-(4-iodobutyl)heptatriacontane |
InChI |
InChI=1S/C41H83I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(39-35-36-40-42)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3 |
Clé InChI |
UIYQFDSQKLDOOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
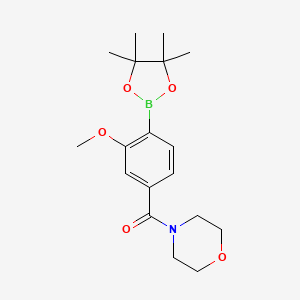
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)
![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)
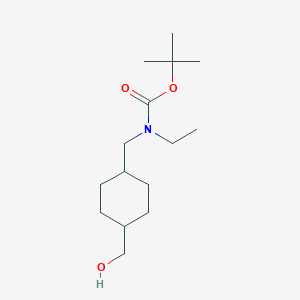
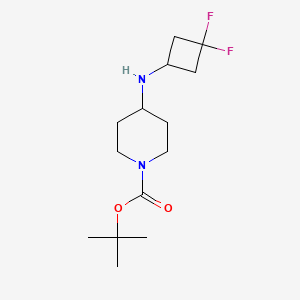
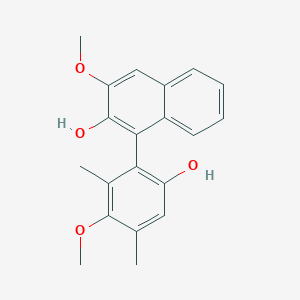
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)
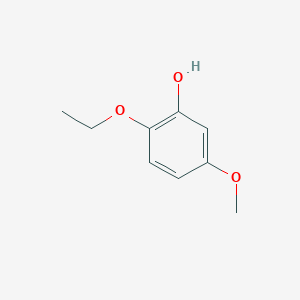
![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)

